molecular formula C7H15N B176275 N-Allyl-N-tert-butylamine CAS No. 16486-68-3

N-Allyl-N-tert-butylamine

Cat. No. B176275
CAS RN: 16486-68-3
M. Wt: 113.2 g/mol
InChI Key: MDFOQCKFSUMLET-UHFFFAOYSA-N
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Description

N-Allyl-N-tert-butylamine is a compound that can be synthesized through various chemical reactions involving N-tert-butylsulfinyl imines and allyl bromides. The compound is related to the field of asymmetric synthesis and the preparation of chiral amines, which are important in the synthesis of natural products and biologically active molecules .

Synthesis Analysis

The synthesis of N-Allyl-N-tert-butylamine can be achieved through the asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)ketimines, followed by the removal of the sulfinyl group . Additionally, indium-mediated reactions with N-tert-butylsulfinyl aldimines and allyl bromides have been shown to yield N-tert-butylsulfinylamines with high chemical yields and diastereoselectivities . These methods provide access to primary allylic amines with high enantiomeric excesses, which are valuable in the synthesis of various amine derivatives.

Molecular Structure Analysis

While the specific molecular structure analysis of N-Allyl-N-tert-butylamine is not directly discussed in the provided papers, the structure can be inferred from the synthesis methods and the known structures of related compounds. The molecular structure would consist of an allyl group attached to a nitrogen atom, which is also bonded to a tert-butyl group.

Chemical Reactions Analysis

N-Allyl-N-tert-butylamine can be synthesized through reactions that involve the addition of nucleophiles to N-tert-butanesulfinyl imines, which are activated by the tert-butanesulfinyl group . The Zn/In-mediated allylation of chiral N-tert-butanesulfinyl imines yields homoallylic amines, and the reaction conditions can be optimized to control the stereogenic outcome . The indium-mediated diastereoselective addition of allyl bromides to enantiomerically pure N-tert-butylsulfinyl aldimines is another method that leads to the formation of N-tert-butylsulfinylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allyl-N-tert-butylamine are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as N-tert-butylsulfinylamines, can be indicative of its behavior. These compounds are typically synthesized in high yields and can be used to produce a wide range of enantioenriched amines . The solubility, boiling point, and stability of N-Allyl-N-tert-butylamine would depend on its molecular structure and the presence of functional groups.

Scientific Research Applications

Summary of the Application

N-tert-butyl amides are found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Methods of Application or Experimental Procedures

The synthesis of N-tert-butyl amides can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction and can be carried out under solvent-free conditions at room temperature .

Results or Outcomes

The use of Cu(OTf)2 as a catalyst for this reaction results in the synthesis of a series of N-tert-butyl amides in excellent isolated yields .

Synthesis of N-Heterocycles via Sulfinimines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of N-heterocycles via sulfinimines .

Summary of the Application

Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Methods of Application or Experimental Procedures

The synthesis of N-heterocycles via sulfinimines involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .

Results or Outcomes

The use of tert-butanesulfinamide in this reaction results in the synthesis of a series of N-heterocycles in excellent yields .

Preparation of Sulfenamides

Specific Scientific Field

This application falls under the field of Industrial Chemistry , specifically in the production of accelerators for the rubber industry .

Summary of the Application

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .

Methods of Application or Experimental Procedures

The preparation of sulfenamides involves the reaction of tert-butylamine with other reagents. The specific reaction conditions and reagents used can vary depending on the specific sulfenamide being synthesized .

Results or Outcomes

The use of tert-butylamine in this reaction results in the synthesis of a series of sulfenamides, which are used as accelerators in the rubber industry .

Asymmetric Synthesis of Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the asymmetric synthesis of amines .

Summary of the Application

The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

Methods of Application or Experimental Procedures

The synthesis of amines via sulfinimines involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .

Results or Outcomes

The use of tert-butanesulfinamide in this reaction results in the synthesis of a series of amines in excellent yields .

Pharmaceutical Industry

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in the production of drugs .

Summary of the Application

Tert-butylamine is used in the pharmaceutical industry for the production of various drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific drug being synthesized .

Results or Outcomes

The use of tert-butylamine in the pharmaceutical industry results in the production of various drugs .

Safety And Hazards

N-Allyl-N-tert-butylamine is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on N-Allyl-N-tert-butylamine and similar compounds could involve the development of novel catalytic methods for S N-transformations . This could lead to more versatile and sustainable approaches for these types of reactions .

properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOQCKFSUMLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340681
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-tert-butylamine

CAS RN

16486-68-3
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyl-N-tert-butylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Hirano, Y Fujita, M Shinomiya, Y Arakawa… - Polymer, 2021 - Elsevier
… AltBAAm was prepared by the reaction of acryloyl chloride with N-allyl-N-tert-butylamine … L-EtTar, diethyl d-tartrate (D-EtTar), L-BuTar, acryloyl chloride, N-allyl-N-tert-butylamine, 3-ethyl-…
Number of citations: 1 www.sciencedirect.com
LP Zorba, E Egaña, E Gómez-Bengoa… - ACS …, 2021 - ACS Publications
… di-n-propylamine, N-allyl-N-tert-butylamine, 1-octylamine, cyclohexylamine, and benzylamine were tested, besides pyrrolidine. Piperidine and N-allyl-N-tert-butylamine afforded the best …
Number of citations: 5 pubs.acs.org
I De Riggi, S Gastaldi, JM Surzur… - The Journal of …, 1992 - ACS Publications
The sulfonyl radical-promoted cyclizations of 1, 6-unsymmetricaldienes can be totally chemoselective. The addition of tosyl halides to various 1, 6-dienes bearingboth a nucleophilic and …
Number of citations: 57 pubs.acs.org
ER Abbey - 2011 - search.proquest.com
Chemists have long recognized the potential of the BN bond to mimic CC double bonds in aromatic systems. Phenyl and indole are two of the most important arenes in natural systems, …
Number of citations: 2 search.proquest.com
L Bell, DC Brookings, GJ Dawson, RJ Whitby… - Tetrahedron, 1998 - Elsevier
… N-Allyl-N-methyl-Nphenylamine, :s N-aUyl-N-benzylamine, 29 N-allyl-N-tert-butylamine, 3 and N-allyl-N-benzhydrylamine 29 were prepared from the amine and allyl bromide, and had …
Number of citations: 52 www.sciencedirect.com

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